molecular formula C29H24ClNO2 B391785 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B391785
M. Wt: 454g/mol
InChI Key: MXVGABHLIVIDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]phenanthridinone structure, followed by the introduction of the 4-chlorophenyl and 2-furyl groups. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
  • 5-[5-(4-methylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
  • 5-[5-(4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Uniqueness

The uniqueness of 5-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C29H24ClNO2

Molecular Weight

454g/mol

IUPAC Name

5-[5-(4-chlorophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C29H24ClNO2/c1-29(2)15-21-26-20-6-4-3-5-17(20)9-12-22(26)31-28(27(21)23(32)16-29)25-14-13-24(33-25)18-7-10-19(30)11-8-18/h3-14,28,31H,15-16H2,1-2H3

InChI Key

MXVGABHLIVIDTL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=C(C=C6)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=C(C=C6)Cl)C(=O)C1)C

Origin of Product

United States

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